4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol
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Overview
Description
4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol is a heterocyclic compound that contains a thiazole ring fused with a naphthalene moiety The presence of both sulfur and nitrogen atoms in the thiazole ring contributes to its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological systems are studied to understand its effects on cellular pathways and enzyme activities.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. This modulation can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol is unique due to its fused naphthalene-thiazole structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties .
Properties
Molecular Formula |
C13H12N2OS |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-methyl-2-(methylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C13H12N2OS/c1-7-11(16)9-6-4-3-5-8(9)10-12(7)17-13(14-2)15-10/h3-6,16H,1-2H3,(H,14,15) |
InChI Key |
YQZBUGWXKIHDHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC)O |
Origin of Product |
United States |
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